1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic heterocyclic compound featuring an imidazo[2,1-f]purine-dione core substituted with methyl groups at positions 1, 6, and 5. The 8-position is modified with a piperazine-ethyl linker bearing a 2-oxo-2-phenylethyl group (Figure 1). This structural motif places it within a class of compounds investigated for central nervous system (CNS) activity, particularly as serotonin (5-HT) receptor modulators and phosphodiesterase (PDE) inhibitors .
Properties
IUPAC Name |
4,7,8-trimethyl-6-[2-(4-phenacylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-16-17(2)31-20-21(27(3)24(34)26-22(20)33)25-23(31)30(16)14-13-28-9-11-29(12-10-28)15-19(32)18-7-5-4-6-8-18/h4-8H,9-15H2,1-3H3,(H,26,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLWVAOSVHOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC(=O)C5=CC=CC=C5)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and purine rings, followed by the introduction of the piperazine moiety. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Purine Ring: The purine ring is often synthesized via the cyclization of appropriate aminoimidazole derivatives.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the purine-imidazole intermediate.
Final Assembly: The final compound is obtained by coupling the piperazine derivative with the imidazopurine core under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxo derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Receptor Binding
*Hypothetical data inferred from structural analogs in cited studies.
Key Observations:
Piperazine Substitutions: The 2-oxo-2-phenylethyl group in the target compound likely enhances 5-HT1A affinity compared to the 3-chlorophenyl analog (Ki = 18 vs. 35 nM), possibly due to dipole interactions or π-stacking with receptor residues . Pyrimidinyl substitution (Compound 4b) achieves the highest 5-HT1A selectivity (Ki = 15 nM) but lacks PDE4 inhibition, suggesting substituent-driven selectivity . Dihydroisoquinolinyl groups (Compound 5) introduce dopamine D2 receptor activity (Ki = 50 nM), highlighting the trade-off between serotonin and dopamine receptor engagement .
Methylation Patterns: The 1,6,7-trimethyl core in the target compound and its analogs improves metabolic stability by reducing oxidative dealkylation, as seen in the extended half-life (t1/2 = 45 min) compared to non-methylated derivatives .
Pyrimidinyl-piperazinyl derivatives (Compound 4b) exhibit superior metabolic stability (t1/2 = 120 min) due to reduced cytochrome P450 susceptibility .
Research Findings and Therapeutic Implications
Serotonin Receptor Modulation :
The target compound’s 5-HT1A affinity (Ki = 18 nM) aligns with antidepressants like buspirone (Ki = 25 nM), but its unique phenyl-oxo-piperazine side chain may confer distinct binding kinetics, as suggested by molecular docking studies in related analogs .
Phosphodiesterase Inhibition :
Moderate PDE4B1 inhibition (IC50 = 320 nM) implies synergistic effects in CNS disorders, combining receptor modulation with cAMP signaling enhancement .
Metabolic Stability: While the target compound’s half-life (45 min) is shorter than Compound 4b’s (120 min), its 1,6,7-trimethyl core likely mitigates first-pass metabolism compared to non-methylated analogs .
Biological Activity
1,6,7-Trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazopurine core with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
This structure includes:
- Imidazo[2,1-f]purine ring : Known for its role in nucleic acid metabolism.
- Piperazine moiety : Often associated with diverse pharmacological activities.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity , particularly against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibits cell proliferation in breast and lung cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of key signaling pathways : The compound has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Induction of oxidative stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Neuroprotective Effects
In addition to anticancer properties, the compound has demonstrated potential neuroprotective effects :
- Case Study : A study involving neuroblastoma cells indicated that treatment with the compound reduced neurotoxic effects induced by glutamate, suggesting a protective role against excitotoxicity .
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Hepatic |
Toxicology
Toxicological assessments have revealed that while the compound shows promise in therapeutic applications, it also possesses certain toxicity profiles:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, and highlight one-pot multi-step reactions for structurally similar imidazo[1,2-a]pyridine derivatives. Key steps include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (ratios 1:4 to 1:1) to isolate intermediates.
- Analytical Validation : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : A combination of NMR, IR, and HRMS is essential:
- ¹H/¹³C NMR : Assign signals for methyl groups (δ ~2.5–3.5 ppm), piperazine protons (δ ~2.7–3.2 ppm), and carbonyl carbons (δ ~165–175 ppm) based on analogs in and .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated within 0.5 ppm accuracy) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light.
- Degradation Pathway Analysis : LC-MS to identify oxidation byproducts (e.g., piperazine ring cleavage) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Target Selection : Focus on kinases or purinergic receptors due to the purine-dione core.
- Docking Parameters : Grid boxes centered on active sites (e.g., ATP-binding pocket), with scoring functions (e.g., ΔG < -8 kcal/mol).
- Validation : Compare results with experimental IC₅₀ values from enzymatic assays .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) and metabolite identification (LC-MS/MS).
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs.
- Dose-Response Re-evaluation : Adjust dosing regimens to account for metabolic clearance rates .
Q. What advanced synthetic methodologies (e.g., flow chemistry) could enhance scalability?
- Methodological Answer : Implement continuous flow systems:
- Reactor Design : Use microreactors for exothermic steps (e.g., imidazole ring formation) to improve heat dissipation.
- In-line Analytics : FTIR or UV probes for real-time monitoring of intermediate formation.
- AI Integration : Train models (e.g., COMSOL Multiphysics) to optimize residence times and solvent ratios .
Q. How does the piperazine-ethyl substituent influence the compound’s conformational dynamics?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*):
- Torsional Angles : Analyze rotational barriers around the piperazine-ethyl bond (e.g., ~5–10 kcal/mol).
- Solvent Effects : Compare gas-phase vs. implicit solvent (e.g., PCM) models to assess hydrogen-bonding interactions.
- X-ray Crystallography : Resolve crystal structures to validate computational predictions .
Data Analysis and Theoretical Frameworks
Q. What statistical models are suitable for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) and Bayesian hierarchical models:
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?
- Methodological Answer : Align with structure-activity relationship (SAR) principles:
- Scaffold Modification : Compare with purine-dione analogs (e.g., ) to identify critical substituents.
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity.
- Mechanistic Studies : Use Western blotting to assess downstream phosphorylation targets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
